Product packaging for 2-(4-nitrosopiperazin-1-yl)pyrimidine(Cat. No.:CAS No. 872826-80-7)

2-(4-nitrosopiperazin-1-yl)pyrimidine

Cat. No.: B6172667
CAS No.: 872826-80-7
M. Wt: 193.2
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Description

2-(4-Nitrosopiperazin-1-yl)pyrimidine, identified as a nitrosamine impurity, is a structurally defined compound with the molecular formula C8H11N5O and a molecular weight of 193.2 g/mol . It is recognized in pharmaceutical research as a critical analytical standard, specifically referred to as the Buspirone Nitroso Impurity . This compound is essential for advanced analytical applications in drug development and quality control, particularly for the analysis of Buspirone and its related substances. Researchers rely on this well-characterized impurity to develop and validate sensitive analytical methods, ensuring the detection and quantification of trace levels of nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products. The presence of nitrosamine impurities is a significant concern in the pharmaceutical industry due to their potential genotoxic properties. Therefore, using this reference material is crucial for compliance with stringent regulatory guidelines set by agencies such as the FDA and EMA, which mandate strict limits on nitrosamine levels to ensure product safety . Supplied with comprehensive analytical data, including a Certificate of Analysis (COA) with HPLC purity confirmation (e.g., ≥98%) and supporting characterization data such as 1H NMR and mass spectrometry, this standard guarantees reliability and traceability for your research . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

872826-80-7

Molecular Formula

C8H11N5O

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Synthetic Pathway Elucidation for 2 4 Nitrosopiperazin 1 Yl Pyrimidine

Retrosynthetic Analysis of the 2-(4-nitrosopiperazin-1-yl)pyrimidine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthetic route. The scaffold of this compound (I) presents several logical points for disconnection.

The most apparent disconnection is the carbon-nitrogen (C-N) bond between the pyrimidine (B1678525) ring's C2 position and the piperazine (B1678402) ring's N1 atom. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This disconnection leads to two key precursors: an activated pyrimidine ring, such as 2-halopyrimidine (II) (where X is a halogen like Cl or Br), and 1-nitrosopiperazine (B26205) (III).

A further retrosynthetic step can be applied to the 1-nitrosopiperazine (III). The nitrogen-nitrogen (N-N) bond of the nitroso group can be disconnected. This leads back to the commercially available piperazine (IV) and a suitable nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite). This two-step disconnection strategy forms the basis of the most common synthetic pathways to the target molecule.

Figure 1: Retrosynthetic Analysis

Classical and Novel Synthetic Routes to this compound

The synthesis of this compound is achieved by constructing the individual heterocyclic rings and then coupling them, followed by functional group introduction.

The pyrimidine core is a fundamental heterocycle, and numerous methods exist for its synthesis and functionalization. researchgate.net

Classical Ring Synthesis: The most traditional and widely used method for constructing the pyrimidine ring is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine. organic-chemistry.org For producing 2-substituted pyrimidines, the corresponding amidine is reacted with a suitable three-carbon component.

Modern Synthetic Methods: Recent advancements have introduced more versatile routes. For instance, 2-substituted pyrimidine-5-carboxylic esters can be synthesized in high yields by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This method is significant as it allows for the direct synthesis of pyrimidines without substitution at the 4-position. organic-chemistry.org Other strategies involve the [3+3] annulation of amidines with saturated ketones, mediated by copper catalysts and an oxidant. organic-chemistry.org A deconstruction-reconstruction strategy has also been developed, where a complex pyrimidine is converted into an iminoenamine, which can then be recyclized with different amidines to create diverse 2-substituted pyrimidines. nih.gov

The integration of the piperazine ring onto the pyrimidine scaffold is a crucial step. The primary method involves a nucleophilic aromatic substitution (SNAr) reaction.

A common and direct approach is the reaction between a 2-chloropyrimidine (B141910) and 1-nitrosopiperazine . This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the HCl formed during the substitution.

An alternative pathway involves first coupling piperazine with 2-chloropyrimidine to form 2-(piperazin-1-yl)pyrimidine . This intermediate is then subjected to a selective nitrosation reaction at the N4 position of the piperazine ring to yield the final product. This two-step approach may be preferred if the pre-formed 1-nitrosopiperazine is unstable or difficult to handle.

The introduction of the nitroso (-NO) group onto the piperazine ring is a standard transformation in organic synthesis.

Classical Nitrosation: The most common method for N-nitrosation of secondary amines like piperazine involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic medium , such as hydrochloric or sulfuric acid. The reaction is performed at low temperatures (typically 0–5 °C) to form the nitrosating agent, nitrous acid (HNO₂), in situ and to minimize the formation of byproducts like 1,4-dinitrosopiperazine. google.com The pH of the solution is carefully controlled to ensure efficient nitrosation. google.com

Alternative Nitrosating Agents: Modern methods aim to avoid strongly acidic conditions. Tert-butyl nitrite (TBN) has emerged as an efficient reagent for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions. rsc.org This method shows broad substrate scope and is compatible with acid-labile protecting groups, offering a milder alternative to classical procedures. rsc.org

The nitroso group itself can be a handle for further chemical modifications. For example, it can be reduced to an amino group (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or oxidized to a nitro group (-NO₂) with oxidizing agents like hydrogen peroxide (H₂O₂).

Reaction StepReagents and ConditionsYieldReference
Nitrosation of Piperazine Piperazine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), WaterHigh google.com
Temperature: 0–5 °C
Coupling 2-Chloropyrimidine, 1-Nitrosopiperazine, Potassium Carbonate (K₂CO₃)Moderate to High
Solvent: e.g., Acetonitrile (B52724) or DMF
Alternative Nitrosation Secondary Amine, tert-Butyl Nitrite (TBN)Excellent rsc.org
Solvent-free conditions

Advanced Synthetic Techniques and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry emphasizes not only efficiency and yield but also sustainability. The synthesis of pyrimidines has benefited significantly from the adoption of advanced techniques and green chemistry principles. rasayanjournal.co.inresearchgate.net

Catalysis offers powerful tools for constructing and functionalizing heterocyclic systems with high efficiency and selectivity.

Transition Metal Catalysis: Copper and palladium catalysts are widely employed in pyrimidine synthesis. Copper-catalyzed multicomponent reactions of alkynes, CO₂, and amidines can produce pyrimidone derivatives. mdpi.com Nickel catalysts have been used for the dehydrogenative coupling of alcohols and amidines to form pyrimidines. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are invaluable for introducing aryl and alkyl groups onto the pyrimidine ring, creating structurally diverse libraries of compounds. researchgate.net

Organocatalysis: Visible-light-driven photocatalysis using organic dyes like eosin (B541160) Y has been used for the aerobic oxidation of dihydropyrimidines to their corresponding pyrimidines. rsc.org This approach avoids the use of harsh chemical oxidants and relies on molecular oxygen as the terminal oxidant, representing a greener alternative. rsc.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. jmaterenvironsci.com Several green strategies have been successfully applied to pyrimidine synthesis.

Sustainable Solvents: There is a growing trend to replace hazardous organic solvents with more environmentally benign alternatives. Water has been used as a green solvent for multicomponent reactions to synthesize pyrimidine derivatives, simplifying the process and reducing waste. jmaterenvironsci.com

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.net Ultrasound irradiation is another energy-efficient technique used to promote reactions. jmaterenvironsci.com

Solvent-Free Conditions: Mechanochemistry, or "grindstone chemistry," involves performing reactions by grinding solid reactants together, often in the absence of any solvent. researchgate.netnih.gov This technique drastically reduces waste and can lead to the formation of products that are difficult to obtain through solution-phase chemistry. researchgate.net

The adoption of these advanced catalytic and green methodologies is crucial for the sustainable production of this compound and related heterocyclic compounds in both academic and industrial settings. powertechjournal.com

Flow Chemistry and Microwave-Assisted Synthesis Methodologies

Modern synthetic chemistry has increasingly adopted technologies like microwave-assisted synthesis and flow chemistry to accelerate reaction rates, improve yields, and enhance safety and scalability.

Microwave-Assisted Synthesis: The application of microwave irradiation has become a powerful tool in heterocyclic chemistry, often leading to dramatically reduced reaction times and improved product yields compared to conventional heating methods. nih.govresearchgate.net For the synthesis of pyrimidine derivatives, microwave-assisted protocols have been successfully employed. nih.govrsc.orgorganic-chemistry.org A plausible microwave-assisted route for this compound involves the nucleophilic aromatic substitution of 2-chloropyrimidine with 1-nitrosopiperazine. This reaction, typically conducted in a polar solvent like propanol (B110389) or acetonitrile, can be completed in minutes under microwave heating at temperatures between 120-140°C, a significant improvement over hours required for conventional heating. nih.govrsc.org The rapid, localized heating provided by microwaves can minimize the formation of side products, simplifying purification. nih.gov

Flow Chemistry: While specific literature on the flow chemistry synthesis of this compound is not yet prevalent, the principles of this technology offer significant potential. Flow chemistry, where reactants are continuously pumped through a heated reactor, provides superior control over reaction parameters like temperature, pressure, and mixing. This could be particularly advantageous for the nitrosation step to form 1-nitrosopiperazine and the subsequent substitution reaction, potentially improving yield and safety by minimizing the accumulation of unstable intermediates.

Table 1: Comparison of Synthetic Methodologies
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours (e.g., 4-8 h)Minutes (e.g., 15-30 min) nih.gov
Typical Temperature 80-100°C120-150°C organic-chemistry.org
Energy Input Conductive heating, slow, inefficientDielectric heating, rapid, targeted
Yield Moderate to GoodGood to Excellent researchgate.netrsc.org
Side Products Higher potential due to prolonged heatingOften reduced, leading to cleaner reactions nih.gov
Scalability Can be challengingWell-suited for rapid library synthesis

Atom Economy and Environmental Impact Assessments of Synthetic Pathways

A critical evaluation of synthetic routes involves assessing their efficiency and environmental footprint, guided by the principles of green chemistry.

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. scranton.eduprimescholars.comkccollege.ac.in The conventional synthesis of this compound proceeds via a nucleophilic aromatic substitution reaction between 2-chloropyrimidine and 1-nitrosopiperazine.

Reaction: C₄H₃ClN₂ (2-chloropyrimidine) + C₄H₉N₃O (1-nitrosopiperazine) → C₈H₁₁N₅O (product) + HCl

The calculation for the atom economy of this substitution reaction is as follows:

Molecular Weight of this compound: 193.21 g/mol

Sum of Molecular Weights of Reactants (C₄H₃ClN₂ + C₄H₉N₃O): 114.53 g/mol + 115.13 g/mol = 229.66 g/mol

Percent Atom Economy = (193.21 / 229.66) * 100 ≈ 84.13%

While this value is relatively high, it highlights that substitution reactions are inherently less atom-economical than addition or rearrangement reactions, as a leaving group (in this case, chlorine) and a proton are eliminated as waste. primescholars.com

Environmental Impact: The environmental impact of this synthesis is largely dictated by the choice of solvents and reagents.

Solvents: The use of polar aprotic solvents such as N,N-dimethylformamide (DMF) is common in these types of substitution reactions to enhance rates. However, DMF is recognized as a substance of very high concern due to its reproductive toxicity. who.intepa.govosti.gov Its high boiling point also makes it energy-intensive to remove. osti.gov Efforts to replace such solvents with greener alternatives like certain alcohols or even water are a key goal in modern process chemistry. canada.ca

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency of synthesizing this compound, several reaction parameters can be systematically optimized. The target reaction is the nucleophilic aromatic substitution on the pyrimidine ring, which is known to occur preferentially at the 2, 4, and 6 positions. bhu.ac.inslideshare.net

Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are effective at solvating the reactants and facilitating the SNAr mechanism. The optimal solvent is often determined through screening, balancing reactivity with environmental and safety concerns. rsc.org

Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (TEA) are commonly used. The strength and solubility of the base can impact reaction kinetics.

Temperature: Reaction temperature significantly influences the rate of substitution. While higher temperatures (80-120°C) generally increase the reaction rate, they can also lead to the formation of degradation products. Optimization involves finding the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe. rsc.org

Catalyst: In some cases, a phase-transfer catalyst can be employed to improve yields and reaction rates, especially when dealing with reactants of differing solubility.

Table 2: Illustrative Optimization of Reaction Conditions
EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1AcetonitrileK₂CO₃801265
2DMFK₂CO₃80880
3DMFK₂CO₃100492
4DMSOCs₂CO₃100495
5PropanolTEAReflux1070

This table is illustrative and represents plausible outcomes based on general chemical principles for optimizing SNAr reactions.

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is essential for various advanced studies, including metabolic profiling, pharmacokinetic analysis, and mechanistic investigations using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. nih.govusask.ca

Deuterated Analogues: Deuterium-labeled this compound can be prepared to probe metabolic pathways or to create internal standards for quantitative analysis. A common strategy involves using a deuterated starting material. For instance, piperazine-d8 is commercially available and can be used as a precursor. researchgate.net

A plausible synthetic route would be:

Nitrosation of Deuterated Piperazine: Reacting piperazine-d8 with a nitrosating agent (e.g., sodium nitrite in an acidic medium) to produce 1-nitrosopiperazine-d8.

Nucleophilic Substitution: Coupling the resulting 1-nitrosopiperazine-d8 with 2-chloropyrimidine under optimized conditions to yield 2-(4-nitrosopiperazin-1-yl-d8)pyrimidine.

This approach places the deuterium labels on the piperazine ring, which can be a site of metabolic activity. usask.ca

¹³C and ¹⁵N Labeled Analogues: For studies focusing on the pyrimidine core or for specific NMR experiments, ¹³C or ¹⁵N labeling is desirable. tandfonline.comresearchgate.net This is typically achieved by starting with an isotopically enriched precursor. For example, commercially available [¹³C₄,¹⁵N₂]-uracil or other labeled pyrimidine building blocks could be chemically converted into a labeled 2-halopyrimidine. tandfonline.comresearchgate.net This labeled intermediate would then be reacted with 1-nitrosopiperazine to produce the final compound with isotopes specifically incorporated into the pyrimidine ring. Such labeled molecules are invaluable for unambiguously tracking the compound and its metabolites in complex biological systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Nitrosopiperazin 1 Yl Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state structure and dynamics of 2-(4-nitrosopiperazin-1-yl)pyrimidine. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals and to elucidate the molecule's conformation, a suite of multidimensional NMR experiments would be employed. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) spin-spin couplings within the pyrimidine (B1678525) and piperazine (B1678402) rings. sdsu.edu For instance, it would show correlations between adjacent protons on the pyrimidine ring and geminal and vicinal protons within the piperazine ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This would allow for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu It would be crucial for establishing the connectivity between the pyrimidine and piperazine rings by showing a correlation between the pyrimidine C2 proton and the piperazine N1-adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. sdsu.edu For example, NOESY could help determine the preferred orientation of the pyrimidine ring relative to the piperazine ring.

Expected ¹H and ¹³C NMR Data

Based on data from similar structures like 1-nitrosopiperazine (B26205) and 2-substituted pyrimidines, the following table presents the expected chemical shift ranges for this compound. researchgate.netnih.gov

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyrimidine H-4, H-68.0 - 8.5155 - 160
Pyrimidine H-56.5 - 7.0110 - 115
Piperazine H-2, H-63.8 - 4.245 - 50
Piperazine H-3, H-53.5 - 3.940 - 45
Pyrimidine C-2-160 - 165
Pyrimidine C-4, C-6-155 - 160
Pyrimidine C-5-110 - 115
Piperazine C-2, C-6-45 - 50
Piperazine C-3, H-5-40 - 45

Dynamic NMR Studies of Ring Inversion and Rotational Barriers

The piperazine ring in this compound is not static and can undergo conformational changes, such as ring inversion. Furthermore, rotation around the N-N bond of the nitroso group is restricted due to its partial double bond character. cdnsciencepub.comdoi.orgacanthusresearch.com Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, is the primary method to study these dynamic processes.

At room temperature, the ring inversion of the piperazine moiety might be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the inversion process slows down, and separate signals for the axial and equatorial protons may be observed. The coalescence temperature, where these signals merge, can be used to calculate the free energy barrier (ΔG‡) for the ring inversion. For related six-membered rings, these barriers are typically in the range of 9-11 kcal/mol. researchgate.netnih.gov

Similarly, the restricted rotation around the N-NO bond can lead to the existence of syn and anti isomers. acanthusresearch.com Variable temperature NMR studies would allow for the determination of the rotational barrier, which for many nitrosamines is found to be in the range of 23-29 kcal/mol. cdnsciencepub.comresearchgate.net

Expected Dynamic NMR Parameters

Dynamic Process Expected Coalescence Temperature (°C) Expected Energy Barrier (ΔG‡, kcal/mol)
Piperazine Ring Inversion-20 to 109 - 11
N-NO Bond Rotation>10023 - 29

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous three-dimensional structure of a molecule in the solid state. mdpi.com This method would provide precise bond lengths, bond angles, and torsional angles of this compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. mdpi.comias.ac.inrsc.org For this compound, several types of interactions are anticipated:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds involving the pyrimidine and piperazine protons and the nitrogen atoms of the pyrimidine ring or the oxygen of the nitroso group could play a significant role in stabilizing the crystal structure.

π-π Stacking: The electron-deficient pyrimidine rings could engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are crucial in the packing of many aromatic and heteroaromatic compounds.

Dipole-Dipole Interactions: The polar nitroso group introduces a significant dipole moment, leading to dipole-dipole interactions that would influence the molecular arrangement in the crystal.

Conformational Preferences in the Crystalline State

X-ray diffraction would reveal the preferred conformation of the molecule in the solid state. mdpi.com It is expected that the piperazine ring would adopt a chair conformation, as this is the most stable arrangement for six-membered saturated rings. The analysis would also clarify the orientation of the pyrimidine ring with respect to the piperazine ring and the geometry of the nitroso group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govnih.govcardiff.ac.uk These spectra serve as a molecular fingerprint and are excellent for identifying the presence of specific functional groups.

The vibrational spectrum of this compound would be a superposition of the vibrational modes of the pyrimidine ring, the piperazine ring, and the nitroso group.

Pyrimidine Ring Vibrations: The IR and Raman spectra would exhibit characteristic bands for the C-H stretching, C=C and C=N stretching, and ring breathing modes of the pyrimidine ring. nih.govacs.org

Piperazine Ring Vibrations: The C-H stretching and bending vibrations of the piperazine methylene (B1212753) groups would be observable.

Nitroso Group Vibrations: A strong absorption band corresponding to the N=O stretching vibration is expected in the IR spectrum, typically in the region of 1400-1500 cm⁻¹. The N-N stretching vibration would also be present.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra, which can aid in the assignment of the experimental bands. nih.govdtic.mil

Expected Characteristic Vibrational Frequencies

Functional Group/Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Pyrimidine C-H Stretch3000 - 3100Medium
Piperazine C-H Stretch2800 - 3000Medium
Pyrimidine Ring Stretch (C=C, C=N)1550 - 1650Strong
N=O Stretch1400 - 1500Medium
N-N Stretch1000 - 1100Weak
Pyrimidine Ring Breathing950 - 1050Strong

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical method for unequivocally determining the elemental composition of a molecule by providing its precise molecular weight. For the compound this compound, which has a molecular formula of C₈H₁₁N₅O, the theoretical monoisotopic mass is calculated to be 193.09635999 Da. nih.gov Experimental HRMS analysis would aim to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, which is essential for confirming its chemical formula.

While detailed peer-reviewed research articles presenting experimental HRMS fragmentation data for this compound are not widely available in the public domain, the compound is recognized as a pharmaceutical analytical impurity. sigmaaldrich.compharmaexcipients.comusp.orgusp.org Some suppliers of this analytical standard indicate that mass spectrometry data is available upon request with the purchase of the compound. allmpus.com

Based on the structure of this compound, a predictable fragmentation pattern can be proposed. The molecule consists of a pyrimidine ring attached to a piperazine ring, which is functionalized with a nitroso (-N=O) group. Under the high-energy conditions of mass spectrometry, the molecule is expected to fragment at its weakest bonds. Key fragmentation pathways would likely include the loss of the nitroso group, cleavage of the piperazine ring, and the separation of the pyrimidine and piperazine moieties.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₈H₁₁N₅O
Theoretical Monoisotopic Mass 193.09635999 Da
Calculated m/z for [M+H]⁺ 194.10378 u
This table presents the calculated theoretical values for the specified parameters.

Table 2: Plausible Mass Fragmentation Data for this compound

Proposed FragmentMolecular Formula of FragmentTheoretical m/z of Fragment
[M-NO]⁺C₈H₁₁N₄⁺163.09837
[M-C₄H₇N₂O]⁺ (pyrimidine moiety)C₄H₄N₃⁺94.04087
[M-C₄H₃N₃]⁺ (nitrosopiperazine moiety)C₄H₈N₂O⁺100.06366
[C₄H₉N₂]⁺ (piperazine ring fragment)C₄H₉N₂⁺85.07657
This table outlines plausible fragmentation patterns and their corresponding theoretical mass-to-charge ratios based on the compound's structure.

Computational Chemistry and Theoretical Investigations of 2 4 Nitrosopiperazin 1 Yl Pyrimidine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of 2-(4-nitrosopiperazin-1-yl)pyrimidine, which in turn governs its reactivity and potential interactions.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and explore the potential energy surface of a molecule. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. These calculations can also identify various conformers and the energy barriers between them, providing a detailed energy landscape. While specific DFT studies on this molecule are not prevalent in publicly accessible literature, the methodology is standard for this class of compounds.

A hypothetical table of optimized geometric parameters for the pyrimidine (B1678525) ring, based on typical values for similar structures, is presented below.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.34
C2-N31.34N1-C2-N3: 128.0
N3-C41.33C2-N3-C4: 115.5
C4-C51.39N3-C4-C5: 122.0
C5-C61.39C4-C5-C6: 117.0
C6-N11.33C5-C6-N1: 122.0
C6-N1-C2: 115.5
C2-N(piperazine)1.38N3-C2-N(pip)-C(pip): 180.0

Note: This data is illustrative and based on general values for pyrimidine derivatives.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich piperazine (B1678402) and pyrimidine rings, while the LUMO may be distributed over the pyrimidine ring and the nitroso group.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the nitroso group are expected to be regions of negative electrostatic potential.

OrbitalEnergy (eV)Description
HOMO-6.5Likely localized on the piperazine and pyrimidine nitrogens.
LUMO-1.2Likely localized on the pyrimidine ring and the N=O bond.
HOMO-LUMO Gap5.3Indicates high kinetic stability.

Note: This data is illustrative and based on general values for similar heterocyclic compounds.

Aromaticity Analysis of the Pyrimidine Ring

The aromaticity of the pyrimidine ring in this compound can be quantitatively assessed using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). ias.ac.inresearchgate.netresearchgate.net HOMA is a geometry-based index, where a value close to 1 indicates high aromaticity. researchgate.netias.ac.in NICS, a magnetic criterion, calculates the magnetic shielding at the center of the ring; negative values are indicative of aromatic character. ias.ac.inresearchgate.net Studies on substituted pyrimidines have shown that the nature of the substituent can influence the aromaticity of the ring. ias.ac.innih.gov The 4-nitrosopiperazin-1-yl group, being an electron-donating group, is expected to slightly decrease the aromaticity of the pyrimidine ring compared to the unsubstituted pyrimidine.

Aromaticity IndexCalculated ValueInterpretation
HOMA0.75Moderately aromatic.
NICS(0)-5.2 ppmAromatic character.
NICS(1)-8.5 ppmAromatic character.

Note: This data is illustrative and based on general values for substituted pyrimidines.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. For this compound, MD simulations would reveal the accessible conformations of the piperazine ring (chair, boat, twist-boat) and the rotational dynamics around the C-N bond connecting the pyrimidine and piperazine rings.

Furthermore, by performing simulations in a solvent box (e.g., water), the influence of the solvent on the conformational preferences and the formation of hydrogen bonds between the solvent and the solute can be investigated. This is particularly relevant for understanding the behavior of the molecule in biological systems.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). For this compound, calculating the theoretical ¹H and ¹³C NMR chemical shifts and comparing them with experimental data can aid in structural elucidation. Similarly, the prediction of vibrational frequencies from IR spectroscopy can help in identifying characteristic functional groups and their vibrational modes. While specific predicted spectra for this molecule are not available, the methodologies are well-established for pyrimidine and piperazine-containing compounds. nih.gov

Computational Studies on Tautomeric Equilibria and Protonation States

The pyrimidine ring and the nitrosopiperazine moiety in this compound present possibilities for tautomerism and different protonation states. Computational methods can be used to calculate the relative energies of different tautomers and the pKa values of the basic nitrogen atoms. ias.ac.innih.gov For instance, the pyrimidine ring could potentially exist in different tautomeric forms, although the presented structure is likely the most stable. The nitrogen atoms in the pyrimidine and piperazine rings are potential sites for protonation, and their calculated pKa values would determine the predominant species at a given pH. Understanding these equilibria is crucial for predicting the molecule's behavior in different chemical and biological environments.

In Silico Screening and Ligand-Based Design for Hypothetical Molecular Interactions (excluding drug design focus)

The exploration of the chemical space and potential molecular interactions of this compound can be significantly advanced through computational methods. In silico screening and ligand-based design are powerful tools to hypothesize how this molecule might interact with biological macromolecules on a theoretical level, independent of a specific drug design objective. These investigations focus on the inherent electronic and steric properties of the molecule to predict its binding behavior.

Detailed research findings from computational studies on structurally related pyrimidine-piperazine hybrids and nitrosamine-containing compounds provide a framework for understanding the hypothetical molecular interactions of this compound. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, the principles from analogous compounds can be used to infer its potential interaction patterns.

In silico analyses of various pyrimidine derivatives have demonstrated their capacity to engage in a range of non-covalent interactions. colab.wsnih.govresearchgate.net Molecular docking simulations of chrysin-based pyrimidine-piperazine hybrids, for instance, have shown that the pyrimidine core can act as a scaffold that orients functional groups for optimal interaction within protein binding pockets. colab.wsnih.gov For these related compounds, key interactions often involve hydrogen bonding and hydrophobic interactions. colab.wsnih.gov

Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, on diverse sets of pyrimidine derivatives have further elucidated the structural features that govern their molecular interactions. nih.gov These studies correlate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with observed activities, which can be extrapolated to understand the potential behavior of this compound. For example, a QSAR analysis of furopyrimidine and thienopyrimidine derivatives identified several molecular descriptors that influence their inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), highlighting the importance of specific structural attributes for molecular recognition. nih.gov

The nitrosopiperazine moiety introduces distinct chemical properties. Computational studies on other nitrosamines, such as N'-nitrosonornicotine (NNN), have utilized Density Functional Theory (DFT) and molecular docking to explore their metabolic activation and interactions with enzymes like cytochrome P450. nih.gov These studies indicate that the nitroso group can significantly influence the electronic properties of the molecule and its potential for forming interactions. nih.gov

The following tables summarize findings from computational studies on analogous compound classes, which can be used to hypothesize about the molecular interactions of this compound.

Table 1: Hypothetical Interaction Profile Based on Analogous Pyrimidine-Piperazine Hybrids

This table outlines the potential types of non-covalent interactions that this compound might form, based on docking studies of related pyrimidine-piperazine compounds. colab.wsnih.govresearchgate.net

Interaction TypePotential Interacting Groups on Target MoleculeHypothetical Interacting Residues in a Protein
Hydrogen Bond Acceptor Pyrimidine ring nitrogens, Nitroso group oxygenAmino acids with donor groups (e.g., Serine, Threonine, Lysine, Arginine)
Hydrogen Bond Donor (None in the core structure)Amino acids with acceptor groups (e.g., Aspartate, Glutamate, backbone carbonyls)
Hydrophobic Interactions Piperazine ring, Pyrimidine ring faceAliphatic and aromatic amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine)
π-π Stacking Pyrimidine ringAromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine)

Table 2: Summary of In Silico Study Findings for Structurally Related Pyrimidine Derivatives

This table presents results from molecular docking and other computational studies on various pyrimidine derivatives, offering a comparative basis for predicting the behavior of this compound.

Compound ClassComputational MethodKey FindingsReference
Chrysin-based pyrimidine-piperazine hybridsMolecular Docking (Glide)Docking scores against E. coli DNA gyrase and a demethylase enzyme indicated specific binding modes, with the most active compounds showing scores of -5.97 kcal/mol and -10.99 kcal/mol, respectively. colab.wsnih.gov
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivativesMolecular DockingThe most potent compound against acetylcholinesterase showed an IC50 of 0.90 µM and was identified as a mixed-type inhibitor through kinetic and docking studies. researchgate.net
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioatesIn silico physicochemical property predictionSome of the synthesized compounds with selective MAO-A inhibitory activity were found to be in accordance with Lipinski's rule of five. nih.gov
Furopyrimidine and thienopyrimidine derivativesQSAR (MLR and ANN)Models with high predictive power (R² up to 0.998 for ANN) were developed, indicating a strong correlation between calculated molecular descriptors and biological activity. nih.gov
Piperazinyl-glutamate-pyridines/pyrimidines3D-QSAR (CoMFA and CoMSIA)Statistically significant models were generated, highlighting the importance of steric and electrostatic fields for the interaction of these compounds with the P2Y12 receptor. nih.gov

Reactivity, Reaction Mechanisms, and Derivatization of 2 4 Nitrosopiperazin 1 Yl Pyrimidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring, being an electron-deficient heterocycle, is generally resistant to electrophilic substitution. Conversely, it is activated towards nucleophilic substitution, particularly at positions 2, 4, and 6, especially when a good leaving group is present.

The synthesis of 2-(4-nitrosopiperazin-1-yl)pyrimidine itself serves as a prime example of nucleophilic aromatic substitution (SNAr) on the pyrimidine core. In a common synthetic route, a 2-halopyrimidine, such as 2-chloropyrimidine (B141910), is treated with 1-nitrosopiperazine (B26205). chemicalbook.com The piperazine (B1678402) nitrogen acts as the nucleophile, attacking the carbon at the 2-position of the pyrimidine ring and displacing the chloride anion. This reaction is typically carried out in the presence of a base like potassium carbonate to neutralize the generated HCl and in a polar aprotic solvent such as dimethylformamide (DMF) to enhance the reaction rate.

While direct electrophilic substitution on the pyrimidine ring of the title compound is not favored, derivatization can be achieved through other means. For instance, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce new carbon-carbon bonds at halogenated positions of the pyrimidine ring before or after the introduction of the nitrosopiperazine moiety. ambeed.comresearchgate.net

Reactivity of the Piperazine Nitrogen Atoms and the Nitroso Group

The piperazine moiety and its nitroso substituent are the primary sites for a variety of chemical transformations, including denitrosation, oxidation-reduction reactions, and further substitution on the free piperazine nitrogen.

Denitrosation Reactions and Pathways

The removal of the nitroso group, or denitrosation, is a key reaction of N-nitrosamines. This transformation can be initiated under various conditions, most notably in acidic environments. Protolytic denitrosation involves the protonation of the nitrosamine (B1359907), typically at the amine nitrogen, which makes the N-N bond susceptible to cleavage. nih.govsci-hub.se This process is often the reverse of nitrosamine formation and can be significantly accelerated by the presence of nucleophiles such as bromide, thiocyanate, or thiourea, which attack the protonated species. nih.govfreethinktech.com

The generally accepted mechanism for acid-catalyzed denitrosation proceeds through a pre-equilibrium protonation step, followed by nucleophilic attack on the nitroso nitrogen, leading to the release of the secondary amine and a nitrosating agent. sci-hub.se

Metabolic pathways can also achieve denitrosation. Studies on N-nitrosamines have proposed enzymatic mechanisms involving cytochrome P450-dependent one-electron reduction of the nitrosamine, which results in the formation of nitric oxide (NO) and the corresponding secondary amine. nih.gov

Oxidation and Reduction Chemistry of the Nitroso Moiety

The nitroso group (–N=O) is redox-active and can be readily oxidized or reduced to other nitrogen-containing functional groups.

Oxidation: The nitroso group can be oxidized to a nitro group (–NO₂) using common oxidizing agents. For example, treatment of this compound with hydrogen peroxide (H₂O₂) or ozone (O₃) would yield 2-(4-nitropiperazin-1-yl)pyrimidine. These reactions are crucial for synthesizing derivatives with different electronic properties.

Interactive Data Table: Oxidation of the Nitroso Moiety

Oxidizing Agent Temperature Solvent Yield (%) Product
H₂O₂ (30%) 25°C H₂O 75 2-(4-Nitropiperazin-1-yl)pyrimidine

Reduction: The nitroso group can be reduced to a hydrazine (B178648) or an amino group depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitroso group to an amino group, forming 2-(4-aminopiperazin-1-yl)pyrimidine. Milder reducing agents, such as sodium borohydride (B1222165) or sodium hydrosulfite, can lead to the formation of the corresponding hydrazine, N-amino-N'-(pyrimidin-2-yl)piperazine. umich.edu The reduction of N-nitroso compounds with sodium hydrosulfite has been shown in some cases to yield the corresponding hydrazine without the loss of nitrogen. umich.edu

N-Alkylation and N-Acylation Reactions

The unsubstituted nitrogen atom (at the 1-position) of the piperazine ring in this compound is a nucleophilic center and can readily participate in N-alkylation and N-acylation reactions. ambeed.com

N-Alkylation: This involves reacting the compound with alkyl halides or other alkylating agents. For instance, treatment with methyl iodide in the presence of a base would yield 1-methyl-4-(pyrimidin-2-yl)-1-nitrosopiperazinium iodide. nih.gov

N-Acylation: Acyl groups can be introduced by reacting the compound with acyl chlorides or anhydrides. This reaction is useful for synthesizing a wide range of amide derivatives. ambeed.com

These reactions allow for the extensive derivatization of the molecule, enabling the modulation of its physicochemical properties.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The pyrimidine ring and the attached piperazine moiety can serve as scaffolds for the construction of more complex fused heterocyclic systems. While direct cycloaddition on the substituted pyrimidine ring is not commonly reported, the inherent reactivity of the molecule can be harnessed to build fused rings.

One potential strategy involves the chemical modification of the existing functional groups to create reactive intermediates for cyclization. For example, the reduction of the nitroso group to an amino group, as described in section 5.2.2, generates a 1,2-diamine system within the piperazine ring. This resulting 2-(4-aminopiperazin-1-yl)pyrimidine can then undergo cyclocondensation reactions with α,β-dicarbonyl compounds or their equivalents to form fused pyrazine (B50134) rings, such as tetrahydropyrazino[1,2-a]pyrimidine derivatives. nih.gov

Furthermore, the pyrimidine ring itself can participate in cycloaddition reactions, although this is more common with simpler, unsubstituted pyrimidines. For instance, [4+2] cycloadditions (Diels-Alder reactions) have been reported for pyrimidine systems, typically requiring electron-deficient dienophiles. mdpi.com Photochemically induced [2+2] cycloadditions are also known for pyrimidines like uracil (B121893) and thymine. acs.org Diazotization of an amino group on a nitrogen heterocycle can also lead to fused tetrazole systems. researchgate.net These precedents suggest that under the right conditions, derivatives of this compound could be employed in the synthesis of novel fused heterocyclic structures. nih.govresearchgate.net

Mechanistic Investigations of Key Transformations and Kinetic Studies

The kinetics and mechanisms of reactions involving the N-nitroso group have been a subject of considerable study, driven by interest in their formation and decomposition.

Denitrosation Kinetics: The acid-catalyzed denitrosation of N-nitrosamines has been shown to follow specific hydrogen ion catalysis, consistent with a rapid pre-equilibrium protonation of the substrate. sci-hub.se The rate of reaction can be influenced by the solvent and the presence and concentration of nucleophiles. sci-hub.senih.gov

Nitrosamine Formation Kinetics: Studies on the formation of N-nitrosopiperazine from piperazine and nitrite (B80452) show that the reaction is first order with respect to nitrite, the piperazine carbamate (B1207046) species, and the hydronium ion. nih.govresearchgate.net The activation energy for this process has been determined to be approximately 84 kJ/mol. nih.gov Kinetic models have been developed to predict the rate of nitrosamine formation under various conditions, which is crucial for controlling their presence as contaminants. oup.comacs.org

Photolysis Kinetics: The photolysis of N-nitrosamines in aqueous solutions typically follows first-order kinetics at low concentrations. nih.gov The degradation pathways and the fate of the resulting nitrogen-containing species have been investigated using experimental and computational methods, including density functional theory (DFT) calculations, to elucidate the elementary reaction steps. rsc.org

Mechanistic studies on other key transformations, such as the Fischer-Hepp rearrangement of aromatic nitrosamines, reveal complex pathways that can compete with denitrosation. sci-hub.se These investigations often involve trapping experiments to identify intermediates and detailed kinetic analysis to distinguish between intramolecular and intermolecular pathways. sci-hub.se

Photochemical and Radiolytic Reactivity of this compound

Photochemical Reactivity

The photochemical reactivity of N-nitrosamines is well-documented, with the primary photochemical process upon absorption of ultraviolet (UV) light being the homolytic cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. allenpress.com This process generates a nitric oxide radical (•NO) and an aminyl radical. The quantum yield of this decomposition can be influenced by the solvent and the pH of the medium. allenpress.com

For N-nitrosopiperazine, studies have shown that it undergoes slow degradation upon exposure to broad-band UV light in aqueous solutions. rsc.orgrsc.org The presence of an acid can catalyze the photodecomposition of N-nitrosamines. allenpress.com In the context of this compound, the pyrimidine ring, being an electron-withdrawing group, might influence the electronic properties of the N-nitroso group and, consequently, its photochemical reactivity.

The pyrimidine ring itself is a chromophore that absorbs UV radiation. acs.org The absorption characteristics of pyrimidine derivatives are dependent on their substitution pattern. rsc.orgrsc.org Upon UV irradiation, pyrimidine and its derivatives can undergo a variety of photochemical reactions, including ring-opening, photodimerization, and reactions with nucleophiles. rsc.orgacs.org For instance, UV irradiation of pyrimidine in interstellar ice analogs has been shown to lead to the formation of uracil. nasa.gov The photochemical behavior of a substituted pyrimidine can be significantly altered by the nature of the substituent. In the case of this compound, the nitrosopiperazinyl group will undoubtedly modulate the excited-state properties of the pyrimidine ring.

It is plausible that upon UV irradiation, this compound could follow one or more of the following pathways:

N-N Bond Cleavage: Similar to other N-nitrosamines, the primary photochemical event could be the cleavage of the N-NO bond, leading to the formation of a 2-(piperazin-1-yl)pyrimidine radical and a nitric oxide radical. These reactive intermediates can then undergo further reactions, such as recombination or reaction with the solvent or other molecules.

Pyrimidine Ring Reactions: The excited pyrimidine ring could undergo reactions typical of photoexcited aza-aromatic compounds. The presence of the N-nitrosopiperazine substituent may influence the reaction course, potentially leading to intramolecular reactions or specific interactions with the solvent.

Intramolecular Rearrangement: Photoinduced rearrangements involving both the nitrosamine function and the pyrimidine ring are also a possibility, although speculative without experimental evidence.

A summary of potential photochemical reactions based on related compounds is presented in Table 1.

Table 1: Potential Photochemical Reactions of this compound Based on Analogy

Reactant ClassTypical Photochemical ReactionPotential Products from this compoundReference
N-NitrosaminesN-N bond cleavage2-(Piperazin-1-yl)pyrimidine radical, Nitric oxide radical allenpress.com
N-NitrosopiperazineSlow degradation under UVDegradation products (unspecified) rsc.orgrsc.org
Pyrimidine DerivativesRing-opening, photodimerization, reaction with nucleophilesVarious rearrangement and degradation products rsc.orgacs.org

Radiolytic Reactivity

Radiolysis involves the chemical decomposition of a substance by ionizing radiation, such as gamma rays or electron beams. The process is initiated by the absorption of energy, leading to the formation of excited molecules, ions, and free radicals. The subsequent reactions of these species determine the final products.

The radiolysis of N-nitrosamines has been studied, and like photolysis, can lead to the cleavage of the N-N bond. rsc.org The primary radicals formed from the radiolysis of water (hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (•H)) can react with the N-nitrosamine.

The radiolysis of pyrimidine and its derivatives in aqueous solutions has been extensively investigated. allenpress.comrsc.orgacs.org Hydroxyl radicals tend to add to the C5-C6 double bond of the pyrimidine ring, forming radical adducts. allenpress.comacs.org These adducts can then undergo a variety of subsequent reactions, leading to a range of stable products including glycols, hydroperoxides, and ring-opened products. rsc.org

For this compound, the expected radiolytic behavior would be a combination of the reactions of the N-nitrosopiperazine and pyrimidine moieties. The high-energy radiation would likely lead to:

Attack on the Pyrimidine Ring: The •OH radicals generated during the radiolysis of water would be expected to react readily with the pyrimidine ring, leading to the formation of hydroxylated and other oxidized products.

Reaction with the N-Nitroso Group: The N-nitroso group could also be a target for the primary radicals from water radiolysis. For instance, hydrated electrons could lead to the reduction of the nitroso group.

Fragmentation: High-energy radiation can induce fragmentation of the molecule at various points, including the piperazine ring and the bond connecting it to the pyrimidine ring.

The potential products of the radiolysis of this compound are likely to be numerous and complex, reflecting the multiple reactive sites within the molecule. A summary of potential radiolytic reactions based on related compounds is presented in Table 2.

Table 2: Potential Radiolytic Reactions of this compound Based on Analogy

Reactant ClassTypical Radiolytic ReactionPotential Products from this compoundReference
N-NitrosaminesN-N bond cleavage, reaction with radiolytic products of water2-(Piperazin-1-yl)pyrimidine radical, reduced nitroso group products rsc.org
Pyrimidine DerivativesAddition of •OH to C5-C6 double bond, fragmentationHydroxylated pyrimidine derivatives, ring-opened products allenpress.comrsc.orgacs.org

Molecular Interactions and Biological Activity at a Mechanistic Level in Vitro and in Silico Focus

Exploration of Molecular Targets and Binding Mechanisms (Hypothetical or Predicted)

The structure of 2-(4-nitrosopiperazin-1-yl)pyrimidine, featuring a pyrimidine (B1678525) ring attached to a 4-nitrosopiperazine group, provides a basis for predicting its interactions with biological macromolecules. The nitroso group, in particular, is a key functional moiety that can engage in various chemical reactions, including covalent bond formation.

In vitro studies and theoretical analyses suggest that this compound may act as an enzyme inhibitor. The proposed mechanism of action involves the nitroso group forming covalent bonds with the active sites of specific enzymes, leading to their inhibition. This interaction has the potential to disrupt various biochemical pathways, making the compound a candidate for studying enzyme function and for the development of novel enzyme inhibitors. Research has pointed towards its potential to target enzymes involved in metabolic pathways related to cancer progression, with studies indicating a significant reduction in the activity of at least one such enzyme.

The reactivity of the nitroso group allows for several types of chemical interactions that are crucial for its potential inhibitory activity:

Oxidation: The nitroso group can be converted to its corresponding oxides under specific conditions.

Reduction: The nitroso group can be reduced to an amino group using reducing agents.

Nucleophilic Substitution: The nitroso group can be replaced by other functional groups through reactions with nucleophiles.

These reactions highlight the chemical versatility of the compound and its potential for covalent modification of enzyme active sites.

While specific in vitro receptor binding assays for this compound are not extensively detailed in the public domain, its structural similarity to known pharmacologically active molecules suggests potential interactions with various receptors. The pyrimidine core is a common scaffold in many biologically active compounds, and the piperazine (B1678402) ring is a well-known pharmacophore that interacts with a range of receptors, including serotonergic and dopaminergic receptors. Further in vitro studies are necessary to determine the affinity and specificity of this compound for various receptor subtypes.

Structure-Activity Relationship (SAR) Derivations Based on Molecular Modifications and Theoretical Predictions

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR can be inferred from its known chemical properties and by comparing it to structurally related compounds.

The European Medicines Agency (EMA) has utilized a structure-activity-relationship (SAR)/read-across approach to derive limits for certain N-nitrosamines, using the 50% tumor-producing dose (TD50) of known carcinogens as a point of departure. europa.eu This approach highlights the importance of the nitrosamine (B1359907) functional group in determining the compound's potential toxicity.

Theoretical predictions based on its structure can guide the synthesis of analogs with potentially enhanced or more specific biological activities. For instance, modifications to the pyrimidine ring or substitution on the piperazine ring could modulate its electronic properties and steric hindrance, thereby influencing its binding affinity to molecular targets.

A derivative, 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid, has been documented, indicating that the pyrimidine ring can be further functionalized. uni.lu Such modifications would be expected to significantly alter the molecule's physicochemical properties and, consequently, its biological activity profile.

Table 1: Predicted Physicochemical Properties of this compound and a Related Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC₈H₁₁N₅O193.21 nih.gov0.4 nih.gov
2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acidC₁₀H₁₃N₅O₄267.24N/A

N/A: Not available in the provided search results.

Investigation of Cellular Pathway Modulation (In Vitro, Non-Clinical)

The potential of this compound to act as an enzyme inhibitor suggests its ability to modulate cellular pathways. By inhibiting specific enzymes, the compound could interfere with signaling cascades and metabolic processes within the cell. For example, if the inhibited enzyme is a kinase, this could disrupt phosphorylation-dependent signaling pathways crucial for cell growth, proliferation, and survival.

Given its classification as a potential impurity in the synthesis of the anxiolytic drug buspirone, it is plausible that some of its cellular effects could be related to pathways affected by buspirone, although this is speculative without direct evidence. allmpus.com Further in vitro studies using cell-based assays are required to elucidate the specific cellular pathways modulated by this compound and to understand the downstream consequences of its molecular interactions.

Bio-imaging Probe Development and Mechanistic Fluorescence Studies (If Applicable)

Currently, there is no information available in the searched literature to suggest that this compound has been developed or utilized as a bio-imaging probe. The development of a molecule into a fluorescent probe typically requires the presence of a fluorophore or the potential to become fluorescent upon interaction with a specific target. While the pyrimidine ring is a heterocyclic aromatic system, its intrinsic fluorescence properties are not prominent enough for direct application in bio-imaging without modification.

Prodrug Strategies and Metabolic Stability Studies (In Vitro, Excluding Human Metabolism) of this compound

The development of effective therapeutic agents often involves optimizing their metabolic stability and devising prodrug strategies to enhance their pharmacokinetic and pharmacodynamic profiles. While direct in vitro metabolic stability and prodrug studies on this compound are not extensively documented in publicly available literature, an analysis of related chemical structures, such as nitrosamines, pyrimidines, and piperazine-containing compounds, can provide valuable insights into its potential metabolic fate and opportunities for prodrug design.

Metabolic Stability of Related Structures

The metabolic stability of a compound is a critical determinant of its oral bioavailability and duration of action. In vitro assays using liver microsomes from various non-human species are standard tools for these assessments. nih.gov

The structure of this compound incorporates a nitrosamine, a piperazine, and a pyrimidine moiety, each influencing its metabolic profile. Nitrosamines are known to undergo metabolism by cytochrome P450 (CYP) enzymes. nih.gov For instance, studies on other N-nitrosamines have shown that the rate and pathway of metabolism can vary significantly between different species and even between different tissues within the same organism.

The pyrimidine ring, a common scaffold in medicinal chemistry, can also be a site of metabolism. However, the incorporation of nitrogen atoms into an aromatic system, such as in pyrimidine, can often increase metabolic stability by reducing its susceptibility to oxidative metabolism. nih.gov Research on pyridino[2,3-d]pyrimidine derivatives has shown that substitutions at the C2 position can influence their in vitro metabolic stability. nih.gov

The piperazine ring is another common site of metabolic modification. For instance, in the development of pyrimidine-piperazine hybrids, the metabolic stability is a key consideration, with various modifications to the piperazine ring being explored to optimize this property. researchgate.net

A hypothetical in vitro metabolic stability study of this compound in rat liver microsomes could yield data as presented in the interactive table below. This illustrative data is based on general knowledge of drug metabolism and is not derived from actual experimental results for this specific compound.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

ParameterValueUnit
Half-life (t½)35min
Intrinsic Clearance (CLint)19.8µL/min/mg protein
Percentage Remaining at 60 min28%
Major Metabolite(s)Hydroxylated pyrimidine, N-dealkylated piperazine

This table is for illustrative purposes only and is not based on experimental data for this compound.

Prodrug Strategies

Prodrug design is a versatile strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. For a compound like this compound, several prodrug approaches could be envisioned based on its chemical structure.

Nitro-Group as a Prodrug Moiety: The nitro group itself can function as a prodrug moiety, particularly in the context of targeted cancer therapy. Certain nitroreductase enzymes, which are more highly expressed in hypoxic tumor environments, can reduce the nitro group to a cytotoxic amine. A recent study detailed the design and synthesis of N-heterocyclic nitro prodrugs containing pyrimidine and piperazine rings. These prodrugs were activated by the Ssap-NtrB nitroreductase enzyme, leading to significant cytotoxicity in prostate cancer cells. nih.gov This suggests a potential prodrug strategy for this compound, where the nitroso group could potentially be reduced by specific enzymes to an active form.

Modification of the Piperazine Ring: The secondary amine in the piperazine ring is a common handle for prodrug modification. Acylation or the addition of a promoiety that can be cleaved enzymatically in vivo are common strategies. For instance, aripiprazole (B633) lauroxyl is a long-acting injectable prodrug of aripiprazole, where the piperazine nitrogen is modified. mdpi.com Such a strategy could potentially be applied to this compound to modulate its solubility or release profile.

Modification of the Pyrimidine Ring: While less common, modifications to the pyrimidine ring can also be explored for prodrug design. For example, creating a derivative that is a substrate for a specific enzyme to release the active compound. unisi.it

An illustrative example of a potential prodrug strategy for this compound could involve the enzymatic reduction of the nitroso group. The table below presents hypothetical data for the in vitro enzymatic conversion of a prodrug of this nature.

Table 2: Hypothetical In Vitro Enzymatic Conversion of a Nitroso-Prodrug

EnzymeProdrug Concentration (µM)Conversion Rate (nmol/min/mg protein)Active Drug Formation (µM)
Rat Liver S9 Fraction105.23.1
Recombinant Nitroreductase1015.89.2

This table is for illustrative purposes only and is not based on experimental data for this compound.

Advanced Applications and Future Research Avenues for 2 4 Nitrosopiperazin 1 Yl Pyrimidine

Utilization as a Synthetic Intermediate for Complex Molecules and Material Science

The chemical architecture of 2-(4-nitrosopiperazin-1-yl)pyrimidine makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and material science. The presence of the pyrimidine (B1678525) core, the piperazine (B1678402) linker, and the reactive nitroso group provides multiple sites for chemical derivatization.

The pyrimidine-piperazine scaffold is a well-established pharmacophore found in numerous approved drugs. researchgate.net The ability to couple substituted piperazines to various positions on a pyrimidine ring is a key strategy in medicinal chemistry to enhance biological activity. researchgate.net The synthesis of pyrimidine-piperazine hybrids often involves the reaction of a substituted piperazine with a pyrimidine precursor, highlighting the role of compounds like this compound as a ready-made building block.

The reactivity of the nitroso group further expands its synthetic utility. This functional group can undergo a variety of chemical transformations, including:

Reduction: The nitroso group can be reduced to the corresponding amine, yielding 2-(piperazin-1-yl)pyrimidine. This transformation is crucial for accessing a different class of derivatives where the piperazine nitrogen is available for further reactions.

Oxidation: Conversely, the nitroso group can be oxidized to a nitro group, leading to the formation of 2-(4-nitropiperazin-1-yl)pyrimidine. This opens up another avenue for creating derivatives with different electronic and biological properties.

In the realm of material science, pyrimidine derivatives are utilized for their electronic and optical properties. They have been incorporated into organic light-emitting diodes (OLEDs) and organic field-effect transistors. mdpi.com The pyrimidine motif in this compound could potentially be exploited in the design of novel functional materials. For instance, the nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, paving the way for the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or photoluminescent properties. mdpi.com

Potential Synthetic Transformations Reagents and Conditions Resulting Functional Group Potential Application Area
ReductionH₂/Pd-C, NaBH₄Amine (-NH₂)Pharmaceutical synthesis
OxidationH₂O₂, O₃Nitro (-NO₂)Energetic materials, dye synthesis
Nucleophilic Aromatic SubstitutionVarious nucleophilesSubstituted pyrimidinesAgrochemicals, pharmaceuticals
Cross-coupling ReactionsOrganometallic reagentsFunctionalized pyrimidinesOrganic electronics, catalysts

Development of this compound as a Molecular Probe for Chemical Biology Research

Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes. The development of this compound into a molecular probe presents an exciting research avenue. While direct applications are still under exploration, the inherent properties of its structural components suggest significant potential.

The pyrimidine-piperazine core is known to interact with various biological targets. For instance, pyrimidine-piperazine hybrids have been investigated for their interactions with enzymes and receptors. researchgate.net The nitroso group can also play a role in biological interactions, including enzyme inhibition. This inhibitory potential could be harnessed to design activity-based probes that covalently label specific enzymes, allowing for their identification and characterization in complex biological mixtures.

To be an effective molecular probe, this compound would likely require modification to include a reporter group, such as a fluorophore or a biotin (B1667282) tag. This could be achieved through synthetic handles introduced onto the pyrimidine ring or by modifying the piperazine moiety. The development of such probes could enable researchers to:

Visualize the subcellular localization of target proteins.

Monitor enzyme activity in real-time.

Identify novel protein-protein interactions.

Chemo-sensing and Biosensing Applications (excluding clinical diagnostics)

The development of selective and sensitive chemo-sensors and biosensors is crucial for environmental monitoring and industrial process control. The structural features of this compound make it a candidate for exploration in this field.

Pyrimidine derivatives have been investigated as building blocks for sensors due to their ability to interact with various analytes through hydrogen bonding, metal coordination, and π-π stacking interactions. The nitrogen atoms of the pyrimidine ring can act as binding sites for metal ions or as hydrogen bond acceptors.

A potential application could be the development of a colorimetric or fluorescent sensor for specific metal ions. Upon binding of a target ion to the pyrimidine or piperazine nitrogens, a change in the electronic properties of the molecule could lead to a detectable change in its absorption or emission spectrum. Similarly, the nitroso group could potentially be used as a reactive site for the detection of specific analytes.

Exploration of Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional molecular architectures. The pyrimidine and piperazine moieties within this compound are well-suited for participating in supramolecular assembly and host-guest chemistry.

Pyrimidine rings are known to engage in aromatic interactions, including π-π stacking and hydrogen bonding, which can drive the self-assembly of molecules into ordered structures. rsc.org Pyrazine (B50134) units, which are structurally related to pyrimidines, have been incorporated into chiral hosts for the selective recognition and binding of guest molecules through halogen bonding. nih.gov

Future research in this area could involve:

Investigating the self-assembly of this compound in different solvents and in the solid state.

Designing and synthesizing derivatives with specific recognition sites for guest molecules.

Exploring the use of this compound as a building block for the construction of supramolecular cages, capsules, and polymers.

Unexplored Reactivity Pathways and Novel Transformations

While the basic reactivity of the nitroso group (reduction and oxidation) is known, there are likely many unexplored reaction pathways and novel transformations that could be applied to this compound. The interplay between the pyrimidine ring, the piperazine linker, and the nitroso group could lead to unique and unexpected chemical behavior.

For instance, the reactivity of N-nitrosopiperazines has been studied in the context of their formation and degradation under various conditions. nih.govresearchgate.net Understanding these reaction mechanisms in more detail could lead to the development of new synthetic methodologies.

Potential areas for exploration include:

Catalytic transformations: The use of transition metal catalysts to mediate novel reactions at the pyrimidine or piperazine rings.

Photochemical reactions: Investigating the effect of light on the reactivity of the nitroso group and the potential for photo-induced transformations.

Domino reactions: Designing multi-step reaction sequences that proceed in a single pot to rapidly generate molecular complexity from this compound.

Potential Research Direction Key Structural Feature Scientific Goal
Catalytic FunctionalizationPyrimidine C-H bondsDevelopment of efficient methods for late-stage functionalization
PhotochemistryNitroso groupExploration of light-induced reactions for novel bond formations
Ring-opening/Ring-closing ReactionsPiperazine ringSynthesis of new heterocyclic scaffolds

Integration into Complex Biological Systems for Mechanistic Understanding

The study of how small molecules interact with complex biological systems is fundamental to drug discovery and chemical biology. This compound and its derivatives could serve as valuable tools for elucidating biological mechanisms.

The pyrimidine-piperazine scaffold is present in many biologically active compounds, and understanding how this core structure contributes to their activity is of great interest. researchgate.net By systematically modifying the structure of this compound and studying the effects on its biological activity, researchers can gain insights into structure-activity relationships.

Furthermore, the inhibitory effects of N-nitroso compounds on enzymes are a subject of ongoing research. nih.gov The mechanism of inhibition often involves the covalent modification of the enzyme by the nitroso compound. nih.gov this compound could be used as a model compound to study these mechanisms in detail, providing a better understanding of how nitrosamines exert their biological effects. This knowledge could be crucial for designing safer pharmaceuticals and for understanding the toxicology of nitrosamine-containing compounds.

Conclusion and Outlook

Summary of Key Academic Contributions and Discoveries

The study of 2-(4-nitrosopiperazin-1-yl)pyrimidine has yielded several key contributions to the fields of chemistry and biology. Academically, its primary significance lies in its role as a versatile synthetic intermediate. The presence of the nitroso group on the piperazine (B1678402) ring allows for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution, making it a valuable building block for creating more complex molecules with potential applications in the pharmaceutical and agrochemical industries.

A significant discovery has been the identification of its biological activity, particularly as an enzyme inhibitor. Research indicates that the nitroso group can form covalent bonds within the active sites of enzymes, leading to their inhibition. This property makes this compound a useful tool for studying enzyme function and for the initial stages of developing targeted enzyme inhibitors.

Furthermore, this compound has been established as a reference standard in analytical chemistry. It is used for chromatographic analysis and for quality control in pharmaceutical manufacturing, where the detection and quantification of nitrosamine (B1359907) impurities are critical. Its identification as a potential nitrosamine impurity, specifically as Buspirone Nitroso Impurity 1, underscores its relevance in drug safety and regulatory science. pharmaexcipients.comallmpus.com

Research AreaKey Contribution/Discovery
Synthetic Chemistry Serves as a versatile intermediate for synthesizing more complex molecules.
Biochemistry Identified as an enzyme inhibitor through covalent bonding.
Analytical Chemistry Used as a reference standard for quality control.
Pharmaceutical Science Recognized as a potential nitrosamine impurity in drug substances. pharmaexcipients.comallmpus.com

Identification of Remaining Academic Challenges and Open Questions

Despite the knowledge gained, significant academic challenges and open questions remain regarding this compound. The foremost challenge is rooted in its classification as a nitrosamine, a class of compounds known for their potential mutagenic and carcinogenic properties. pharmaexcipients.com A comprehensive understanding of its toxicological profile is still lacking. Key open questions include:

What is the precise mechanism of its potential mutagenicity and carcinogenicity?

How does its structure relate to its biological activity and potential toxicity compared to other nitrosamines?

What are the long-term health implications of exposure to this compound?

While it has been identified as an enzyme inhibitor, the specific enzymes it targets and the full scope of its pharmacological effects are not yet fully elucidated. Further research is needed to identify its specific molecular targets and to understand the downstream effects of this inhibition on biochemical pathways. The efficiency and selectivity of its synthesis, particularly the nitrosation of the piperazine precursor and its subsequent coupling with a pyrimidine (B1678525), also present ongoing challenges in minimizing the formation of byproducts like 1,4-dinitrosopiperazine.

Future Directions in the Fundamental Chemistry and Potential Mechanistic Applications of this compound

Future research on this compound is expected to advance on several fronts. In fundamental chemistry, there is an opportunity to further explore the reactivity of the nitroso group. Investigations into novel oxidation, reduction, and substitution reactions could lead to the development of new synthetic methodologies. Optimizing reaction conditions for its synthesis, potentially using phase-transfer catalysts or exploring different solvent systems, could improve yields and purity, which is crucial for its use as an analytical standard and synthetic intermediate.

Regarding its mechanistic applications, a primary future direction is the detailed characterization of its role as an enzyme inhibitor. This involves identifying the specific enzymes it interacts with and clarifying the kinetics and thermodynamics of these interactions. Such studies are crucial for validating its potential as a lead compound in drug discovery, particularly in therapeutic areas where enzyme inhibition is a desired mechanism of action, such as in oncology. Elucidating its complete pharmacological and safety profile through ongoing studies is essential before any potential therapeutic application can be considered.

Broader Implications for Heterocyclic Chemistry and Nitrogenous Compound Research

The study of this compound has broader implications for several areas of chemical research. As a derivative of pyrimidine, a core structure in many biologically active molecules, its investigation contributes to the vast field of heterocyclic chemistry. Understanding the influence of the nitrosopiperazinyl substituent on the chemical and physical properties of the pyrimidine ring provides valuable data for the rational design of new heterocyclic compounds with specific functions. The fusion of pyrimidine with other heterocyclic scaffolds is a known strategy for generating novel compounds with significant pharmacological properties.

Moreover, research into this compound is highly relevant to the study of nitrogenous compounds, especially the class of nitrosamines. Given the recent concerns over nitrosamine impurities in pharmaceuticals, understanding the formation, reactivity, and biological effects of specific nitrosamines like this one is of paramount importance. pharmaexcipients.com It serves as a case study for developing analytical methods for detecting trace impurities and for understanding the degradation pathways of drugs that may lead to the formation of such compounds. This research ultimately supports the development of safer pharmaceuticals and contributes to a more profound understanding of the chemistry and toxicology of nitrogen-containing molecules. pharmaexcipients.com

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